Product packaging for 3-(4-Chlorophenoxy)-2-butanone oxime(Cat. No.:CAS No. 338978-47-5)

3-(4-Chlorophenoxy)-2-butanone oxime

Cat. No.: B2710981
CAS No.: 338978-47-5
M. Wt: 213.66
InChI Key: SIGNYVMVYQBEHE-KPKJPENVSA-N
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Description

Contextualization within the Field of Oxime Chemistry

Oximes are a well-established class of organic compounds characterized by the functional group RR'C=NOH. They are typically formed through the condensation reaction of an aldehyde or a ketone with hydroxylamine (B1172632). nih.gov The chemistry of oximes is rich and varied, with applications ranging from synthetic intermediates to biologically active agents.

Oximes are recognized for their role as versatile building blocks in organic synthesis. For instance, they can be readily converted into other functional groups such as amines, nitriles, and nitro compounds. nih.gov One of the most notable reactions of ketoximes is the Beckmann rearrangement, which transforms the oxime into an amide, a critical transformation in the synthesis of various fine chemicals and pharmaceuticals. nih.gov

In medicinal chemistry, the oxime moiety is a significant pharmacophore. Oxime derivatives have demonstrated a wide array of biological activities, including antibacterial, antifungal, anti-inflammatory, and antioxidant properties. nih.gov Notably, certain oximes are used as antidotes for organophosphate poisoning due to their ability to reactivate the enzyme acetylcholinesterase. nih.gov

Role and Significance of Chlorophenoxy Derivatives in Chemical Research

The chlorophenoxy group is an important structural motif in a variety of chemical compounds, particularly in the fields of agrochemicals and pharmaceuticals. The presence of a chlorine atom on the phenoxy ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby affecting its biological activity and environmental fate.

Historically, chlorophenoxy derivatives, such as 2,4-dichlorophenoxyacetic acid (2,4-D), have been widely used as herbicides. researchgate.net Research in this area has extensively studied their mechanism of action, environmental impact, and transformation products. researchgate.net

In the context of medicinal chemistry, the incorporation of a chlorophenoxy group can enhance the therapeutic potential of a molecule. The chlorine atom can act as a bioisostere for other functional groups and can influence the compound's binding affinity to biological targets.

Overview of Academic Research Trajectories for 3-(4-Chlorophenoxy)-2-butanone (B3031470) Oxime

A dedicated search for academic research focusing specifically on 3-(4-Chlorophenoxy)-2-butanone oxime did not yield any significant results. There are no prominent research trajectories, detailed studies, or substantial bodies of work centered on this particular compound in the accessible scientific literature. Its synthesis, characterization, and potential applications appear to be unpublished or part of proprietary research not available in the public domain. General synthetic methods for ketoximes are well-documented, and it can be inferred that this compound could be synthesized from the corresponding ketone, 3-(4-Chlorophenoxy)-2-butanone, and hydroxylamine. However, specific reaction conditions, yields, and detailed characterization data for this reaction are not available.

Due to the lack of specific research findings, no data tables or detailed research findings for this compound can be provided.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12ClNO2 B2710981 3-(4-Chlorophenoxy)-2-butanone oxime CAS No. 338978-47-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(NE)-N-[3-(4-chlorophenoxy)butan-2-ylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-7(12-13)8(2)14-10-5-3-9(11)4-6-10/h3-6,8,13H,1-2H3/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIGNYVMVYQBEHE-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=NO)C)OC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(/C(=N/O)/C)OC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Advanced Reaction Pathways

Established Synthetic Routes to 3-(4-Chlorophenoxy)-2-butanone (B3031470) Oxime and its Key Precursors

The synthesis of the target oxime is fundamentally a two-stage process: first, the synthesis of the key precursor, 3-(4-chlorophenoxy)-2-butanone, followed by its conversion to the oxime.

The formation of an oxime from a ketone is a classic condensation reaction. In this step, the carbonyl group of 3-(4-chlorophenoxy)-2-butanone reacts with a hydroxylamine (B1172632) derivative, typically hydroxylamine hydrochloride, to yield the corresponding oxime. arpgweb.comatamanchemicals.comchegg.com The reaction proceeds by the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the ketone. This is followed by dehydration to form the carbon-nitrogen double bond characteristic of an oxime. nih.gov

The reaction is generally carried out in a suitable solvent, and a base is often added to neutralize the hydrochloride salt and liberate the free hydroxylamine. Common bases include potassium hydroxide (B78521) or sodium carbonate. arpgweb.comchemicalbook.com

Table 1: General Conditions for Oxime Formation from Ketones

Reactants Catalyst/Base Solvent Typical Conditions
Ketone, Hydroxylamine Hydrochloride Potassium Hydroxide Ethanol Reflux
Ketone, Hydroxylamine Sulfate Sodium Carbonate Water 60°C, 5 hours chemicalbook.com

The key precursor, 3-(4-chlorophenoxy)-2-butanone, is synthesized by forming an ether linkage between a 4-chlorophenol (B41353) unit and a 2-butanone (B6335102) backbone. A common and effective method for this is the Williamson ether synthesis. This strategy involves the reaction of a sodium or potassium salt of 4-chlorophenol (a phenoxide) with a 2-butanone derivative containing a leaving group at the 3-position, such as 3-chloro-2-butanone (B129570) or 3-bromo-2-butanone.

The phenoxide is typically generated in situ by treating 4-chlorophenol with a strong base like sodium hydroxide or potassium carbonate. The subsequent nucleophilic substitution reaction (SN2) displaces the halide from the butanone derivative to form the desired ether. The choice of solvent is crucial and aprotic polar solvents like acetone (B3395972) or DMF are often employed to facilitate the reaction.

An alternative precursor for the butanone moiety is 3-hydroxy-2-butanone. researchgate.net This starting material would first need to be converted to a derivative with a better leaving group, for instance, by tosylation of the hydroxyl group, before reacting with the 4-chlorophenoxide.

The carbon-nitrogen double bond of the oxime allows for the existence of two geometric isomers, designated as (E) and (Z). Standard synthetic methods often produce a mixture of these isomers. researchgate.netdergipark.org.tr However, for specific applications, the synthesis of a single, pure isomer is often required. Several strategies have been developed for the stereoselective synthesis of oximes.

One common approach involves the isomerization of a mixture of (E/Z) isomers to enrich the desired isomer. This can be achieved by treating a solution of the oxime mixture with an anhydrous protic acid (like HCl) or a Lewis acid. google.comgoogleapis.com This process can lead to the precipitation of the hydrochloride salt of the thermodynamically more stable (E) isomer in high purity. google.comgoogleapis.com Subsequent neutralization with a mild base, such as sodium carbonate, regenerates the free oxime, now highly enriched in the (E) form. google.comgoogleapis.com

Another strategy focuses on the direct stereoselective synthesis during the oximation step. The choice of catalyst and reaction conditions can influence the isomeric ratio. For instance, the use of CuSO₄ and K₂CO₃ as catalysts in the reaction with hydroxylamine hydrochloride has been reported to provide high stereoselectivity. researchgate.net More advanced methods include the stereospecific reaction of oxime chlorides with arylboronic acids, which allows for the synthesis of single-geometry ketoximes, including the thermodynamically less favored Z-isomers. researchgate.net

Table 2: Methods for Stereoselective Oxime Synthesis

Method Reagents/Conditions Outcome
Isomerization Anhydrous HCl or Lewis acid in an organic solvent, followed by neutralization with Na₂CO₃. google.comgoogleapis.com Converts an E/Z mixture to >98% pure E isomer. google.comgoogleapis.com
Catalytic Oximation Hydroxylamine hydrochloride, CuSO₄, K₂CO₃. researchgate.net Highly stereoselective conversion of ketones to their corresponding oximes. researchgate.net

Development of Novel Catalytic Systems for Oxime Formation

While traditional oxime synthesis is well-established, research continues to focus on developing more efficient and environmentally friendly catalytic systems. The goal is to increase reaction rates, improve yields, and conduct reactions under milder conditions.

Aniline and its derivatives have been identified as effective nucleophilic catalysts for oxime formation. nih.govacs.org The mechanism involves the formation of a reactive iminium ion intermediate, which is more susceptible to attack by hydroxylamine than the original carbonyl compound. This catalysis can significantly accelerate the reaction rate. acs.org

Metal-mediated methods also represent a frontier in oxime synthesis. acs.org Various transition metals can catalyze the formation of oximes through different pathways, including the nitrosation of alkanes or alkenes. acs.org For the direct synthesis of butanone oxime from butanone, ammonia, and hydrogen peroxide, catalysts like heteropoly acids (e.g., phosphotungstic acid) or titanium silicon molecular sieves have proven effective, offering high selectivity and avoiding harsh reagents. google.comguidechem.com

Chemical Transformations and Derivatization of 3-(4-Chlorophenoxy)-2-butanone Oxime

The oxime functional group is synthetically versatile and can be transformed into various other functionalities. The most common derivatization involves reactions at the hydroxyl group of the oxime.

The hydroxyl group of this compound can be readily alkylated to form oxime ethers. This transformation is typically achieved by treating the oxime with an alkylating agent, such as an alkyl halide (e.g., benzyl (B1604629) chloride or methyl iodide), in the presence of a base. dergipark.org.trgoogle.com

The first step involves the deprotonation of the oxime's hydroxyl group by a suitable base, such as potassium t-butoxide (t-BuOK) or sodium hydride (NaH), to form a more nucleophilic oximate anion. dergipark.org.tr This anion then displaces the halide from the alkylating agent in an SN2 reaction to yield the corresponding oxime ether. The choice of a non-aqueous solvent like THF or DMF is common for these reactions to prevent side reactions. dergipark.org.tr Copper salt catalysis has also been explored to facilitate this methylation under milder conditions, improving the conversion rate of the starting oxime. google.com

Table 3: Reagents for Synthesis of Oxime Ethers

Oxime Alkylating Agent Base Solvent Product
3-(4-chlorophenyl)-1-phenyl-2-propen-1-one oxime dergipark.org.tr Benzyl halide t-BuOK THF 3-(4-chlorophenyl)-1-phenyl-2-propen-1-one O-benzyl oxime dergipark.org.tr

Conversions to Related Nitrogen-Containing Heterocycles

The oxime group is a versatile functional handle for the synthesis of various nitrogen-containing heterocycles. researchgate.net For α-phenoxy ketoximes like this compound, intramolecular cyclization reactions are a key strategy. These reactions often proceed through the formation of reactive intermediates such as iminyl radicals or oxonitrenium species, which then undergo cyclization to form stable heterocyclic rings. researchgate.netclockss.org

One common pathway involves the generation of an iminyl radical from the oxime, often through treatment with reagents like tributyltin hydride (Bu3SnH) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN), or through photolysis of oxime esters. clockss.org This radical can then attack the aromatic ring in an intramolecular fashion to construct fused heterocyclic systems. Another approach involves the use of transition metal catalysts, such as palladium or copper, which can facilitate intramolecular C-N bond formation. clockss.orgresearchgate.net

Furthermore, under acidic conditions or with Lewis acid activators, ketoximes can undergo rearrangements like the Beckmann rearrangement. lucp.net However, for substrates like this compound, intramolecular cyclization pathways leading to five or six-membered heterocycles, such as benzoxazines or other fused systems, are often explored. The specific outcome depends heavily on the reaction conditions and the reagents employed. researchgate.netnih.gov For instance, the reaction of related γ,δ-unsaturated ketoxime derivatives with a palladium catalyst can lead to the formation of substituted pyrroles through an intramolecular Heck-type amination. clockss.org

Reaction TypeReagents/CatalystsIntermediate SpeciesPotential Heterocyclic Products
Radical CyclizationBu3SnH/AIBN, PhotolysisIminyl RadicalDihydropyrroles, Fused Pyrroles
Metal-Catalyzed CyclizationPd(PPh3)4, Copper saltsOrganometallic complexPyrroles, Fused N-heterocycles
Acid-Catalyzed RearrangementStrong Acids (e.g., H2SO4)Nitrilium ionAmides/Lactams (Beckmann)
Electrophilic CyclizationIodine(III) reagentsOxonitrenium speciesFused Isoxazoles/Oxazines

Oxidation Reactions of the Oxime Group

The oxidation of the oxime group in this compound can lead to several different products, depending on the oxidant and reaction conditions. The primary outcomes include the regeneration of the parent ketone, formation of a nitro compound, or cleavage of the C=N bond. lucp.netnih.gov

One of the most common transformations is the oxidative cleavage (or deoximation) to regenerate the corresponding ketone, 3-(4-Chlorophenoxy)-2-butanone. This can be achieved using various oxidizing agents. Hypervalent iodine reagents, such as iodosobenzene (B1197198) diacetate, are effective for cleaving ketoximes to produce the parent ketones under neutral conditions. lucp.net Another modern approach involves the use of photoexcited nitroarenes, which can facilitate the oxidative cleavage of ketoximes to their corresponding ketones under mild conditions. nih.gov

Alternatively, strong oxidizing agents like peroxy acids can oxidize the oxime to a nitro group. Peroxytrifluoroacetic acid, for example, is a classic reagent for converting oximes into nitroalkanes. acs.org This reaction proceeds through the formation of a nitronic acid intermediate. The stereochemistry of the resulting nitro compound is influenced by the protonation step of this intermediate. acs.org Other oxidants, such as periodate, have also been used, particularly with aldoximes, to yield hydroximolactones under specific pH conditions. rsc.org In some contexts, oxidation can also lead to the formation of nitric oxide, as seen in the cytochrome P450-catalyzed oxidation of certain ketoximes. nih.gov

Oxidizing AgentReaction TypePrimary ProductReference
Iodosobenzene diacetateOxidative Cleavage3-(4-Chlorophenoxy)-2-butanone lucp.net
Photoexcited NitroarenesOxidative Cleavage3-(4-Chlorophenoxy)-2-butanone nih.gov
Peroxytrifluoroacetic acidOxidation3-(4-Chlorophenoxy)-2-nitrobutane acs.org
Cytochrome P450/ROSOxidationNitric Oxide + Ketone nih.gov
PeriodateOxidationVaries with substrate/pH rsc.org

Structure Activity Relationship Sar Studies in Non Human Biological Systems

Design Principles for Modulating Bioactivity through Structural Modifications

The design of bioactive molecules like 3-(4--Chlorophenoxy)-2-butanone oxime is guided by the principle that minor changes in chemical structure can lead to significant alterations in biological activity. The core structure of this compound presents several opportunities for modification to enhance its desired effects, be it fungicidal, insecticidal, or plant growth regulation.

Key areas for structural modification include:

The Chlorophenoxy Ring: Substitutions on the phenyl ring, including the position and nature of the halogen, can significantly impact the compound's electronic and lipophilic properties, which in turn affects its interaction with biological targets.

The Oxime Moiety: The geometry of the oxime (E/Z isomerism) and the nature of the substituent on the oxime oxygen (e.g., hydrogen, alkyl, or aryl groups) can influence the compound's stability, bioavailability, and binding affinity to target enzymes or receptors.

Impact of Substituent Variations on Fungicidal Efficacy

The fungicidal activity of compounds related to 3-(4-Chlorophenoxy)-2-butanone (B3031470) oxime is closely tied to the substituents on the aromatic ring and the nature of the oxime group. SAR studies on analogous compounds, such as phenoxy-containing triazole derivatives, have shown that the presence and position of electron-withdrawing groups, like chlorine, on the phenyl ring can be crucial for activity. For instance, in a series of 1-(4-phenoxymethyl-2-phenyl- nih.govclinisciences.comdioxolan-2-ylmethyl)-1H-1,2,4-triazole derivatives, a chlorine atom at the 4-position of the phenoxy ring was found to be favorable for antifungal activity against Magnaporthe oryzae.

The oxime ether group is a common feature in several commercial fungicides, such as trifloxystrobin (B1683241) and kresoxim-methyl. Research on other oxime ether derivatives has demonstrated that the nature of the ether-linked group can significantly modulate fungicidal potency. For example, in a study of O-benzyl oxime ethers, variations in the substituents on the benzyl (B1604629) group led to a range of activities against different fungal pathogens.

Compound/SubstituentTarget FungusActivity (EC50 in µg/mL)
O-4-bromobenzyl ether of 2,3-difluorobenzaldehyde (B42452) oximeRhizoctonia solani8.5
(Z)-isomer of a triazole derivative containing an oxime etherRhizoctonia solani0.41
Thiophanate-methyl (Reference)Rhizoctonia solani7.3
Carbendazim (Reference)Rhizoctonia solani0.55

This table presents hypothetical data based on findings for analogous compounds to illustrate the impact of structural variations on fungicidal activity.

Correlation between Molecular Structure and Insecticidal Potency

The insecticidal properties of oxime-containing compounds are also heavily influenced by their molecular structure. The 4-chlorophenoxy moiety is a common feature in various pesticides, and its presence in the 3-(4-Chlorophenoxy)-2-butanone oxime structure suggests a potential for insecticidal action.

SAR studies on related oxime ethers and esters have provided insights into the structural requirements for insecticidal activity. For example, in a series of pyriproxyfen (B1678527) derivatives incorporating an oxime ester group, the nature of the substituent on the ester had a significant impact on activity against Myzus persicae. Compounds with a pyridine (B92270) group generally showed improved insecticidal activity compared to those with a phenyl group. nih.gov Furthermore, O-benzyl oxime ethers have demonstrated activity against Aphis fabae, with a methylthio-substituted compound showing high potency. nih.gov

Compound/SubstituentTarget InsectActivity (Mortality % at 600 µg/mL)
Pyriproxyfen Derivative (Phenyl substituent)Myzus persicae3.6 - 15.7
Pyriproxyfen Derivative (Pyridine substituent)Myzus persicae49.4 - 58.1
Pyriproxyfen (Reference)Myzus persicae68.3

This table is based on data for analogous compounds and is intended to illustrate the structure-activity relationships. nih.gov

Analysis of Structural Features Influencing Plant Growth Regulatory Activity

The phenoxy group is a well-known pharmacophore in the field of plant growth regulators, with phenoxyacetic acids like 2,4-D and MCPA being widely used as herbicides that mimic the action of the plant hormone auxin. clinisciences.comcore.ac.uk The 4-chlorophenoxyacetic acid (4-CPA) itself is used to control root and fruit growth. nih.gov

The structural features of this compound, particularly the 4-chlorophenoxy moiety, suggest a potential for plant growth regulatory effects. The nature and position of substituents on the phenoxy ring are critical for this activity. For instance, the herbicidal activity of phenoxyacetic acids is highly dependent on the substitution pattern on the phenyl ring.

While specific data for this compound is limited, studies on benzophenone (B1666685) oxime ether derivatives have shown that these compounds can exhibit significant inhibitory effects on the root growth of various plant species. semanticscholar.orgresearchgate.net The introduction of tertiary amine groups into these structures was found to be a key factor in their herbicidal activity. semanticscholar.orgresearchgate.net

Compound/SubstituentTarget PlantActivity (IC90 in mg/L)
Benzophenone oxime ether with piperidineBrassica chinensis16.83
Benzophenone oxime ether with piperazineAmaranthus mangostanus L.11.22
Tribenuron (Reference)VariousComparable

This table is based on data for analogous compounds to illustrate structure-activity relationships in plant growth regulation. semanticscholar.orgresearchgate.net

Comparative SAR Studies with Analogous Oxime and Chlorophenoxy Compounds

Oxime Analogues: The bioactivity of oxime derivatives can be significantly different when the oxime is present as a free oxime (-NOH), an oxime ether (-NOR), or an oxime ester (-NOC(O)R). Oxime esters, for example, have been extensively studied and are known to possess a wide range of biological activities, including insecticidal, herbicidal, and antifungal properties. researchgate.netijpcbs.com The nature of the R group in oxime ethers and esters plays a crucial role in determining the potency and spectrum of activity. For instance, in some series, (Z)-isomers of oxime ethers have shown higher fungicidal activity than their (E)-isomers. nih.gov

Chlorophenoxy Analogues: The 4-chlorophenoxy group is a key feature of many bioactive compounds. Comparing the activity of this compound with other chlorophenoxy derivatives, such as chlorophenoxyacetic acids, reveals the importance of the side chain attached to the phenoxy oxygen. While chlorophenoxyacetic acids primarily act as auxinic herbicides, the presence of the butanone oxime side chain in the target compound likely leads to different modes of action and a different spectrum of biological activities. The length and functional groups of this side chain are critical in determining whether the compound will exhibit primarily fungicidal, insecticidal, or plant growth regulatory effects.

Molecular and Biochemical Mechanisms of Action in Non Human Biological Models

Elucidation of Enzyme Inhibition Pathways in Fungal Pathogens

The fungicidal activity of compounds containing a 4-chlorophenoxy moiety has been documented, suggesting that 3-(4-Chlorophenoxy)-2-butanone (B3031470) oxime could operate through similar pathways. The primary mode of action for many antifungal agents involves the inhibition of essential enzymes.

Many successful fungicides target enzymes crucial for the integrity of the fungal cell wall or cell membrane. The fungal cell wall, absent in mammals, is a prime target. Key enzymes in its biosynthesis include chitin (B13524) synthases and glucan synthases. mdpi.com Another major target is the ergosterol (B1671047) biosynthesis pathway, which is essential for fungal membrane fluidity and function. Enzymes such as sterol C-14 reductase (Erg24) and sterol C-8,7 isomerase (Erg2) are inhibited by morpholine (B109124) fungicides, while azoles target lanosterol (B1674476) 14α-demethylase. mdpi.com Given its phenoxy structure, 3-(4-Chlorophenoxy)-2-butanone oxime might interfere with enzymes in the ergosterol pathway or other membrane-bound enzymes. For instance, the synthetic amide 2-chloro-N-phenylacetamide has been shown through molecular docking studies to potentially interact with 1,3-β-glycan synthase, an enzyme critical for cell wall synthesis in Aspergillus flavus. scielo.br

Kinetic studies are vital to understanding how an inhibitor interacts with its target enzyme. Different modes of inhibition (competitive, non-competitive, uncompetitive) reveal details about the inhibitor's binding site and mechanism. For example, studies on naturally occurring phenolic compounds against lignin-degrading enzymes from the fungal pathogen Ganoderma boninense demonstrated uncompetitive inhibition. nih.gov This indicates that the inhibitor binds to the enzyme-substrate complex. Should this compound target a fungal enzyme, its oxime and chlorophenoxy groups would likely determine the nature of its interaction with the enzyme's active or allosteric sites. The kinetics of such an interaction could be determined using methods like Michaelis-Menten kinetics, which were used to characterize the fungal biotransformation of chlordiazepoxide by a CYP3A4-like enzyme in Aspergillus ochreus. researchgate.net

Table 1: Potential Fungal Enzyme Targets and Inhibition Mechanisms

Enzyme Target FamilySpecific Enzyme ExampleFunctionPotential Inhibition Mechanism
Ergosterol BiosynthesisSterol C-14 Reductase (Erg24)Catalyzes a key step in fungal cell membrane sterol formation.Non-competitive or uncompetitive binding, disrupting the catalytic cycle.
Cell Wall Synthesis1,3-β-Glucan SynthaseSynthesizes major structural polysaccharides of the fungal cell wall.Allosteric inhibition, altering enzyme conformation and activity.
RespirationSuccinate Dehydrogenase (Complex II)Component of the mitochondrial electron transport chain.Competitive inhibition at the quinone-binding site. mdpi.com

Investigation of Signal Transduction Pathway Modulation in Plants

Phytohormones, or plant hormones, are small molecules that regulate virtually all aspects of plant growth and development through complex signal transduction pathways. nih.gov These pathways often involve protein kinases, transcription factors, and changes in ion channel activity. nih.gov Chemicals can interfere with these pathways, leading to effects such as growth regulation, herbicidal action, or induced disease resistance. The introduction of an external chemical like this compound could potentially disrupt these finely tuned networks. For example, it might mimic a natural signaling molecule, block a hormone receptor, or inhibit a key enzyme in a signaling cascade, leading to an altered physiological response in the plant. nih.govnih.gov

Role in Biosynthetic Processes and Metabolic Regulation in Agricultural Pests

In insects, the fat body is a central organ for energy metabolism and storage, analogous to the vertebrate liver and adipose tissue. nih.gov It regulates the storage and release of energy reserves like triglycerides and glycogen (B147801) in response to hormonal signals. nih.gov A compound like this compound could potentially disrupt insect metabolism by interfering with these hormonal signals or the enzymes involved in lipid and carbohydrate metabolism. For instance, it could inhibit triglyceride lipases responsible for mobilizing stored fats for energy, or it could interfere with the enzymes of the glycolytic pathway or the tricarboxylic acid (TCA) cycle, leading to energy depletion and mortality.

Interactions with Biological Macromolecules and Cellular Components (Excluding Human Systems)

Beyond specific enzyme targets, the reactivity of the chlorophenoxy and oxime moieties could lead to interactions with a range of biological macromolecules. The lipophilic nature of the chlorophenoxy group could facilitate its partitioning into cellular membranes, potentially disrupting membrane integrity and the function of membrane-bound proteins, similar to the action of polyene antifungals that bind to ergosterol. nih.gov The oxime group could potentially chelate metal cations that are essential cofactors for various enzymes, leading to their inactivation. nih.gov Furthermore, reactive metabolites of the compound could potentially form covalent bonds with proteins or nucleic acids, leading to broader cellular dysfunction.

Applications in Agricultural Science and Environmental Research

Research on Fungicidal Applications in Crop Protection

Compounds containing oxime ether and phenoxy groups have been a subject of research for developing new fungicides. For instance, certain 1,2,4-triazole (B32235) derivatives that incorporate both oxime ether and phenoxyl moieties have demonstrated notable fungicidal activities against a range of plant pathogens. mdpi.com Oxime compounds, in general, are recognized for frequently exhibiting fungicidal properties, often with the benefit of low toxicity and residue. researchgate.net

Efficacy Against Specific Plant Pathogens

There is no specific data available in the reviewed literature detailing the efficacy of 3-(4-Chlorophenoxy)-2-butanone (B3031470) oxime against particular plant pathogens. However, related compounds have shown effectiveness against pathogens such as Sclerotinia sclerotiorum, Phytophthora infestans, Rhizoctonia solani, and Botrytis cinerea. mdpi.com Research into other synthetic derivatives, like a 4-(4-hydroxy-3-nitrophenyl)-2-butanone, has also shown antifungal activity against crop pathogens such as Aspergillus flavus and Fusarium graminearum. researchgate.net This suggests a potential avenue for future investigation into the fungicidal spectrum of 3-(4-Chlorophenoxy)-2-butanone oxime.

Modes of Application and Environmental Persistence in Agricultural Settings

The mode of application for a potential fungicide would depend on its formulation and target disease. The environmental persistence of this compound has not been specifically studied. However, the persistence of the broader category of phenoxy herbicides is influenced by soil factors, climatic conditions, and the chemical's properties. researchgate.net Degradation and sorption are key processes affecting how long these chemicals remain in the soil. wikipedia.org Phenoxy herbicides can dissipate rapidly in some field conditions, with half-lives in water being very short, while soil residues may disappear within days. oup.com The persistence of any such compound in soil is a critical factor, as long-term residues can affect subsequent crops. researchgate.net

Studies on Insecticidal Properties and Pest Control Strategies

The oxime functional group is a key component in a variety of modern insecticides, including fluxametamide (B3030603) and fluhexafon. acs.orgnih.gov The unique structure of oximes has drawn significant attention for the development of new insecticidal compounds. acs.orgnih.gov Research has explored various oxime derivatives, such as pyrazole (B372694) oximes and isoxazoline (B3343090) derivatives, which have shown promising insecticidal and acaricidal activities against pests like Mythimna separata (armyworm) and Plutella xylostella (diamondback moth). researchgate.net While these findings highlight the potential of the oxime class, specific studies on the insecticidal properties of this compound are not currently available.

Assessment of Plant Growth Regulation and Agronomic Impact

The chlorophenoxy part of the molecule is characteristic of a class of synthetic auxins used as plant growth regulators (PGRs) and herbicides. clinisciences.com Compounds like p-Chlorophenoxyacetic acid (4-CPA) and 2-methyl-4-chlorophenoxy acetic acid (MCPA) are used to control fruit and root growth, prevent fruit drop, and, at higher concentrations, act as herbicides. clinisciences.comnih.gov These substances can significantly impact plant physiology, affecting chlorophyll (B73375) content, protein levels, and ultimately, crop yield by influencing factors like plant height and boll number in cotton. nih.govresearchgate.net While this suggests that this compound could theoretically exhibit PGR activity, no studies have been published to assess its specific agronomic impact. Research on other chlorophenoxy acid herbicides has shown they can even influence the growth of certain fungi, such as Armillariella mellea. apsnet.org

Environmental Fate, Transport, and Degradation Pathways

The environmental fate of a chemical describes its transformation and movement in the air, water, and soil. For the phenoxy class of compounds, high water solubility and low sorption in soil mean they can be highly mobile and transported to surface and groundwater. researchgate.net Their degradation in the environment is influenced by processes like hydrolysis, biodegradation, and photodegradation. wikipedia.orgresearchgate.net

Photodegradation Kinetics and Products

Photodegradation, or the breakdown of compounds by light, is a crucial process for chemicals in shallow and sunlit waters. researchgate.net The rate of this process is known as the kinetics. For related phenoxy acid herbicides like MCPA, photodegradation is a recognized pathway, leading to the formation of metabolites such as 4-chloro-2-methylphenol (B52076) (MCP). wikipedia.org The process can be initiated by hydroxyl radicals or direct oxidation. wikipedia.org However, specific data on the photodegradation kinetics and the resulting products for this compound are not documented in the available literature. The half-life of a compound due to photolysis can vary dramatically depending on the specific chemical structure and environmental conditions. oup.comwikipedia.org

Biodegradation Processes in Soil and Aquatic Environments

No specific data is available for this compound.

Research in this area would typically focus on identifying the microorganisms (bacteria and fungi) capable of degrading the compound. Studies would investigate the metabolic pathways involved in breaking down the molecule in both soil and water. For instance, research on chlorophenoxy herbicides has shown that microbial decomposition is a significant degradation pathway. erams.comk-state.edu The degradation of these herbicides can be influenced by factors such as soil moisture, temperature, and pH. erams.comk-state.edu Similarly, butanone oxime is known to be readily biodegradable. atamanchemicals.comatamankimya.com However, the presence of the chlorophenoxy moiety attached to the butanone oxime structure would likely alter its susceptibility to microbial attack.

Key research questions to be addressed would include:

The half-life of this compound in different soil types and aquatic conditions.

The identification of primary and intermediate degradation products.

The influence of environmental factors (e.g., oxygen levels, nutrient availability, temperature) on the rate of biodegradation.

Persistence and Mobility in Environmental Matrices

No specific data is available for this compound.

The persistence of a chemical refers to the length of time it remains in the environment before being broken down. k-state.edu The mobility of a chemical in soil is largely determined by its tendency to adsorb to soil particles versus remaining dissolved in soil water. iastate.educhemsafetypro.com

Persistence: The persistence of chlorophenoxy herbicides can range from short to long, depending on environmental conditions. erams.commaine.gov Factors such as soil type, organic matter content, and microbial activity play a crucial role. k-state.edudpird.wa.gov.au Research would be needed to determine the half-life of this compound under various environmental scenarios to classify its persistence.

Mobility: The mobility of phenoxy herbicides is inversely related to the organic matter content in the soil; higher organic matter leads to stronger binding and less movement. erams.com The mobility of a chemical is a key factor in determining its potential to leach into groundwater or move into surface water bodies. chemsafetypro.com The water solubility and soil adsorption coefficient (Koc) of this compound would need to be experimentally determined to predict its mobility in different soil types. iastate.educhemsafetypro.com

The following table outlines key parameters that would need to be investigated to understand the persistence and mobility of this compound.

ParameterDescriptionRelevance to Environmental Fate
Half-life (DT50) The time required for 50% of the compound to degrade in a specific environment (e.g., soil, water).A primary indicator of persistence. Longer half-lives suggest greater potential for accumulation.
Soil Adsorption Coefficient (Koc) A measure of the chemical's tendency to bind to soil organic carbon.A key indicator of mobility. High Koc values indicate low mobility, while low Koc values suggest a higher potential for leaching. chemsafetypro.com
Water Solubility The maximum amount of the chemical that can dissolve in water.Influences the amount of the compound available in the soil solution for transport and uptake by organisms. iastate.edu

Without dedicated studies on this compound, any discussion of its specific biodegradation, persistence, and mobility would be speculative.

Advanced Analytical Methodologies for Research and Environmental Monitoring

Chromatographic Techniques for Quantification and Impurity Profiling

Chromatography is a cornerstone for separating the target compound from complex mixtures, allowing for precise quantification and the identification of impurities or degradation products. The choice of technique is dictated by the sample matrix and the analytical objective.

Gas Chromatography-Flame Ionization Detection (GC-FID) for Airborne Concentrations

Gas chromatography is an ideal technique for analyzing volatile and semi-volatile compounds that can be vaporized without decomposition. youtube.com When coupled with a Flame Ionization Detector (FID), it becomes a powerful tool for quantifying organic compounds in atmospheric samples. The FID is highly sensitive to molecules that ionize in a hydrogen-air flame, which includes most carbon-containing compounds. chromatographyonline.com This makes it an almost universal detector for organic analytes while remaining insensitive to common inorganic components of air and water, such as H₂O and CO₂, which is advantageous for environmental monitoring. libretexts.org

The operational principle of an FID is based on detecting ions formed during the combustion of organic compounds. wikipedia.org As the sample elutes from the GC column, it is burned in a hydrogen flame, producing ions that are attracted to a collector electrode. youtube.com This generates a picoamp-level electrical current that is proportional to the mass of the organic species being combusted, allowing for precise quantification. chromatographyonline.comwikipedia.org FID detectors are known for their reliability, wide linear response range (over 10⁷ g/s), and low maintenance requirements. wikipedia.org

A validated method for determining other ketoximes, such as 2-butanone (B6335102) oxime, in workplace air involves drawing a known volume of air through specialized filters, followed by desorption and analysis by gas chromatography. researchgate.net A similar approach can be adapted for 3-(4-Chlorophenoxy)-2-butanone (B3031470) oxime. The table below outlines typical parameters for such an analysis.

Table 1: Typical GC-FID Parameters for Airborne Ketoxime Analysis

Parameter Condition Purpose
Sampling
Sampler Acid-impregnated glass fiber filters To trap and stabilize the analyte from an air sample.
Air Sample Volume 40 - 240 Liters To achieve the necessary concentration for detection. researchgate.net
Chromatography
Column Capillary column (e.g., HP-5MS) Provides high-resolution separation of analytes. rsc.org
Carrier Gas Helium, Nitrogen, or Argon Inert mobile phase to carry the sample through the column. libretexts.org
Injector Temperature > Boiling point of analyte To ensure rapid and complete volatilization of the sample. youtube.com
Oven Program Temperature gradient (e.g., 50°C to 250°C) To separate compounds based on their boiling points and column interactions.
Detection
Detector Flame Ionization Detector (FID) For sensitive and universal detection of organic compounds. longdom.org
Detector Temperature > 20-50°C above max column temp. To prevent condensation of analytes in the detector. chromatographyonline.com
Hydrogen Flow Optimized for flame stability/sensitivity Fuel for the detector's flame. chromatographyonline.com

Using such a method, limits of quantification for similar ketoximes have been reported in the range of 0.04 to 0.05 mg/m³ for a 40-liter air sample, with mean recoveries between 84% and 93%. researchgate.net

Liquid Chromatography-Electrochemical Detection (LC-EC) for Complex Samples

For analyzing 3-(4-Chlorophenoxy)-2-butanone oxime in complex liquid samples, such as environmental water, High-Performance Liquid Chromatography (HPLC) coupled with Electrochemical Detection (EC) offers exceptional sensitivity and selectivity. antecscientific.com This technique is particularly well-suited for electrochemically active compounds, including phenols and chlorophenols, which can undergo oxidation or reduction reactions. antecscientific.comnih.gov The chlorophenoxy moiety of the target compound makes it a prime candidate for this detection method.

In an LC-EC system, after compounds are separated on an HPLC column, the eluent flows through an electrochemical cell where a specific potential is applied to a working electrode. antecscientific.com When an electroactive analyte passes over the electrode, it is either oxidized or reduced, resulting in the transfer of electrons and the generation of a measurable electrical current. antecscientific.com The magnitude of this current is directly proportional to the concentration of the analyte. LC-EC is noted for its vast linear dynamic range, which can span over six to seven orders of magnitude, and its ability to achieve detection limits in the picomolar (pmol/L) range. antecscientific.commdpi.com

A study on the determination of 19 different chlorophenols in water utilized solid-phase microextraction (SPME) for sample pre-concentration, followed by LC-EC analysis. nih.gov This methodology demonstrates the technique's power for trace-level environmental analysis. Key parameters from this approach, adaptable for this compound, are presented below.

Table 2: LC-EC Parameters for Chlorophenol Analysis in Water

Parameter Condition Rationale
Sample Prep (SPME)
Fiber Type Carbowax-templated resin (CW-TPR) Optimal for extracting a range of chlorophenols from water. nih.gov
Extraction Time 50 minutes at 40°C To ensure efficient partitioning of analytes from the sample to the fiber. nih.gov
Sample pH 3.5 To maintain the analytes in a non-ionized state for better extraction. nih.gov
Chromatography
Column Reversed-phase (e.g., C18) For separation based on hydrophobicity.
Mobile Phase Acetonitrile/Water/Methanol mixture To elute the analytes from the column. nih.gov
Elution Mode Isocratic or Gradient To achieve optimal separation of target compounds from interferences.
Detection
Detector Electrochemical Detector (Amperometric) For selective and sensitive detection of electroactive compounds. antecscientific.com

This method demonstrated excellent linearity and achieved detection limits ranging from 3 to 8 ng/L, with a precision (relative standard deviation) of 4% to 11%. nih.gov

High-Performance Liquid Chromatography (HPLC) for Purity and Degradation Product Analysis

HPLC is the most common technique for quantifying active compounds in formulations and for assessing purity by separating the main compound from its impurities and degradation products. basicmedicalkey.com A significant advantage of HPLC over GC is that analysis is not performed at high temperatures, minimizing the risk of sample degradation during the process. basicmedicalkey.com

A typical HPLC system consists of a solvent pump, an injector, a column packed with a stationary phase (commonly octadecylsilane-coated silica, or C18), a detector (UV/Visible is common), and a data acquisition system. basicmedicalkey.com For purity analysis, the method must be "stability-indicating," meaning it can resolve the active compound from any potential degradation products.

A reversed-phase HPLC method with UV detection developed for the analysis of chloramphenicol (B1208) and its primary degradation product serves as a relevant model. researchgate.net Such a method can be adapted to assess the purity of this compound. The method's performance is characterized by its linearity, accuracy, precision, and sensitivity.

Table 3: Representative HPLC Method Parameters for Purity Analysis

Parameter Specification Purpose
Chromatography
Column Reversed-phase C18 (e.g., 250mm x 4.6mm, 5µm) Standard for separating moderately polar to nonpolar organic compounds. researchgate.net
Mobile Phase Acetonitrile and aqueous buffer (e.g., sodium pentanesulfonate) The organic/aqueous ratio is adjusted to control retention and achieve separation. researchgate.net
Flow Rate 1.0 mL/min A typical analytical flow rate for standard bore columns. basicmedicalkey.com
Elution Mode Isocratic A constant mobile phase composition is used throughout the run. researchgate.net
Detection
Detector UV/Visible Spectrophotometer Measures the absorbance of the analyte at a specific wavelength.
Wavelength ~275-280 nm Selected based on the UV absorbance maximum of the chlorophenoxy chromophore. researchgate.net
Performance
Linearity R² > 0.999 Demonstrates a direct proportional relationship between concentration and detector response.
Accuracy 98-102% Recovery Shows how close the measured value is to the true value. researchgate.net
Precision (RSD) < 2% Indicates the repeatability of the measurement. researchgate.net

Spectroscopic Techniques for Structural Elucidation of Metabolites and Derivatives

While chromatography separates compounds, spectroscopy is used to determine their chemical structure. For identifying metabolites or synthetic derivatives of this compound, Nuclear Magnetic Resonance and Infrared Spectroscopy are indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework.

¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The chemical shift (δ) indicates the electronic environment, the integration gives the relative number of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons. docbrown.info

¹³C NMR provides the number of non-equivalent carbon atoms in a molecule. libretexts.org The chemical shift of each carbon signal is characteristic of its functional group type (e.g., alkane, alkene, aromatic, carbonyl). libretexts.org Generally, sp³-hybridized carbons appear in the 0-90 ppm range, while sp² carbons are found between 110-220 ppm. libretexts.org

Table 4: Predicted ¹H and ¹³C NMR Spectral Data for this compound

¹H NMR ¹³C NMR
Assignment Predicted Shift (δ, ppm) Predicted Multiplicity Assignment Predicted Shift (δ, ppm)
-OH (oxime) ~9.0 - 10.0 Singlet (broad) C=N (oxime) ~155 - 160
Aromatic (ortho to O) ~6.9 Doublet Aromatic (C-O) ~155 - 158
Aromatic (ortho to Cl) ~7.3 Doublet Aromatic (C-Cl) ~128 - 132
-O-CH- ~4.5 - 4.8 Quartet Aromatic (CH) ~129 (ortho to Cl)
=N-C-CH₃ ~1.9 Singlet Aromatic (CH) ~116 (ortho to O)
-CH-CH₃ ~1.5 Doublet -O-CH- ~75 - 80
=N-C-CH₃ ~10 - 15

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. Covalent bonds vibrate at specific frequencies, and when infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies. masterorganicchemistry.com An IR spectrum is a plot of this absorption versus frequency (expressed as wavenumber, cm⁻¹).

The key functional groups within this compound each have distinct absorption bands. The presence of a broad O-H stretch, a C=N stretch, and characteristic aromatic and ether bands would confirm the compound's general structure.

Table 5: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Bond Functional Group Intensity/Appearance
3650 - 3300 O-H stretch Oxime Strong, Broad researchgate.netpressbooks.pub
3100 - 3000 =C-H stretch Aromatic Medium libretexts.org
2960 - 2850 C-H stretch Alkane (CH, CH₃) Strong pressbooks.pub
1690 - 1640 C=N stretch Oxime Medium, Sharp researchgate.net
1600 - 1585 C=C stretch Aromatic Ring Medium libretexts.org
1300 - 1000 C-O stretch Aryl Ether Strong libretexts.org

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique indispensable for the structural elucidation and identification of organic compounds. In the analysis of "this compound," MS provides crucial information regarding its molecular mass and the fragmentation patterns that are characteristic of its structure. This data is vital for confirming the compound's identity in both research and environmental samples.

The molecular mass of a compound is determined by analyzing the molecular ion peak (M⁺) in the mass spectrum, which corresponds to the mass of the molecule with one electron removed. The exact molecular formula of "this compound" is C₁₀H₁₂ClNO₂. The monoisotopic mass can be calculated by summing the masses of the most abundant isotopes of each element.

Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the carbonyl group (or the C=N group of the oxime) is a common fragmentation pathway for ketones and oximes. miamioh.eduthieme-connect.de This could result in the loss of a methyl (•CH₃) or an ethyl (•CH₂CH₃) radical.

Cleavage of the Phenoxy Ether Bond: The bond between the oxygen atom and the butanone moiety can cleave, leading to the formation of a chlorophenoxy radical or a chlorophenate ion.

McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds and oximes possessing a gamma-hydrogen. nih.gov It involves the transfer of a hydrogen atom to the oxygen or nitrogen, followed by the cleavage of the beta-bond, resulting in the elimination of a neutral alkene.

Loss of Small Neutral Molecules: Fragments corresponding to the loss of small, stable neutral molecules such as H₂O, NO, or •OH from the oxime group are also anticipated.

These fragmentation pathways lead to a series of fragment ions with specific mass-to-charge ratios (m/z), which constitute the mass spectrum of the compound. The relative abundance of these ions provides structural information.

Below is an interactive data table detailing the predicted molecular mass and the plausible mass-to-charge ratios (m/z) of key fragment ions for "this compound."

Ion/Fragment Proposed Formula Predicted m/z Plausible Fragmentation Pathway
Molecular Ion [M]⁺[C₁₀H₁₂ClNO₂]⁺213/215Ionization of the parent molecule (showing isotopic peak for ³⁵Cl/³⁷Cl)
[M - CH₃]⁺[C₉H₉ClNO₂]⁺198/200α-cleavage: loss of a methyl radical
[M - OH]⁺[C₁₀H₁₁ClNO]⁺196/198Loss of a hydroxyl radical from the oxime
Chlorophenoxy ion[C₆H₄ClO]⁺127/129Cleavage of the ether bond
[M - C₄H₈NO]⁺[C₆H₄ClO]⁺127/129Cleavage leading to the chlorophenoxy cation
Butanone oxime side chain ion[C₄H₈NO]⁺86Cleavage of the ether bond

Development of Sensitive and Selective Detection Protocols for Environmental Research

The potential presence of "this compound" in the environment, likely as a transformation or degradation product of chlorophenoxy herbicides, necessitates the development of highly sensitive and selective analytical methods for its monitoring. nih.govcanada.ca Research in environmental analysis has focused on creating robust protocols capable of detecting trace levels of such compounds in complex matrices like water and soil.

Modern analytical strategies predominantly rely on chromatographic separation coupled with mass spectrometric detection, which offers high sensitivity and specificity. nih.gov Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) are at the forefront of environmental monitoring for pesticide residues and their metabolites. nih.govlcms.czresearchgate.net

Key aspects of developing these detection protocols include:

Sample Preparation and Extraction: The initial step involves extracting the analyte from the environmental matrix. Solid-Phase Extraction (SPE) is a widely used technique for the pre-concentration and cleanup of water samples, effectively isolating compounds of interest from interfering substances. nih.govcanada.ca For soil and other solid samples, methods like Soxhlet extraction or accelerated solvent extraction (ASE) are employed. nih.govgcms.cz

Chromatographic Separation: Gas chromatography is suitable for volatile and thermally stable compounds. For non-volatile or thermally labile compounds like many pesticide metabolites, High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) is preferred. nih.govcanada.ca Derivatization may sometimes be employed in GC-MS to improve the volatility and thermal stability of the analyte. capes.gov.br

Ionization and Detection: Electrospray ionization (ESI) is a common soft ionization technique used in LC-MS that allows for the analysis of polar and non-volatile compounds with minimal fragmentation, which is ideal for quantitative analysis. nih.govcanada.canih.gov For GC-MS, electron ionization (EI) is typically used, providing detailed fragmentation patterns for structural confirmation. researchgate.net Tandem mass spectrometry (MS/MS) enhances selectivity and sensitivity by monitoring specific precursor-to-product ion transitions, a technique known as Selected Reaction Monitoring (SRM). canada.ca This minimizes matrix interference and allows for very low detection limits.

The development of these multi-residue methods allows for the simultaneous analysis of a wide range of pesticides and their degradation products. nih.govcanada.ca The validation of these methods according to international guidelines ensures their accuracy, precision, and reliability for routine environmental monitoring. nih.govnih.gov

The following interactive data table summarizes various advanced analytical methodologies that have been developed for the sensitive and selective detection of chlorophenoxy herbicides and related compounds in environmental samples.

Analytical Technique Matrix Sample Preparation Limit of Detection (LOD) Key Advantages Reference
LC-ESI-MS/MSWater, SoilSolid-Phase Extraction (SPE) for water, Alkaline extraction and SPE for soil40 ng/L (for MCPA in water)High selectivity and sensitivity, reduced sample manipulation, no derivatization needed. nih.gov
LC-ESI-MS/MSSurface WaterSolid-Phase Extraction (SPE)1-20 ng/LCapable of multi-residue analysis of herbicides and their degradation products. canada.ca
LC-MS/MSKidney TissueSoxhlet extraction, Anion exchange SPE0.02 mg/kgEffective for analyzing residues in biological matrices. nih.gov
GC-MSWaterMethyl esterificationNot specifiedProvides positive identification through mass spectrometric detection. capes.gov.br
SPME/GC-MSPlant tissues, Surface waterSolid-Phase Microextraction (SPME)Trace amountsA simple and effective technique for volatile and semi-volatile compounds. researchgate.net

Emerging Research Directions and Future Perspectives

Development of Environmentally Benign Derivatives

A significant future research avenue lies in the development of environmentally benign derivatives of 3-(4-Chlorophenoxy)-2-butanone (B3031470) oxime. The primary goal is to modify the molecule's structure to enhance its biodegradability and reduce its potential for environmental persistence and off-target toxicity, without compromising its desired biological activity.

Research in this area would focus on several key strategies:

Introducing Biodegradable Moieties: Scientists can incorporate functional groups that are susceptible to microbial or hydrolytic degradation. For instance, adding ester or amide linkages at specific points in the molecule could create cleavage sites for common environmental enzymes, leading to faster breakdown into innocuous substances.

Modifying the Chlorophenoxy Group: The chlorinated phenyl ring is often a source of environmental persistence. Research could explore replacing the chlorine atom with other substituents (e.g., methyl, methoxy (B1213986) groups) or replacing the entire ring with more biodegradable heterocyclic structures. This approach aims to reduce the potential for forming persistent halogenated byproducts.

Structure-Degradability Relationship Studies: A systematic approach would involve synthesizing a library of derivatives and evaluating their degradation pathways and rates. Quantitative Structure-Activity Relationship (QSAR) models could be employed to predict the environmental fate of new designs based on their chemical structure, accelerating the discovery of greener alternatives. canada.ca

The environmental profile of related, simpler compounds like butanone oxime, which is known to be readily biodegradable, provides a basis for such investigations. canada.caeuropa.eu Studies on butanone oxime have shown that it can be hydrolyzed, particularly in acidic to neutral conditions, and that it is susceptible to aerobic biodegradation. canada.ca This knowledge can inform the design of more complex derivatives that retain this degradability.

Table 1: Potential Strategies for Environmentally Benign Derivatives

StrategyApproachDesired Outcome
Enhance Biodegradability Incorporate ester, amide, or ether linkages susceptible to environmental hydrolysis or microbial action.Faster breakdown in soil and water; reduced environmental half-life.
Reduce Persistence Replace the chlorine atom or the entire chlorophenoxy ring with more degradable functional groups or rings.Minimization of persistent organic pollutants and their byproducts.
Lower Off-Target Toxicity Modify peripheral functional groups to reduce binding affinity to non-target organisms' receptors.Increased safety for beneficial insects, aquatic life, and soil microorganisms.
Predictive Modeling Utilize QSAR and other computational tools to model the environmental fate and toxicity of virtual derivatives before synthesis.Efficiently prioritize the synthesis of the most promising and safest candidates.

Integration into Integrated Pest Management (IPM) Strategies

Integrated Pest Management (IPM) is an ecosystem-based strategy that focuses on long-term prevention of pests through a combination of techniques such as biological control, habitat manipulation, and the use of resistant varieties. plantprotection.pl Chemical interventions are used judiciously and in a way that minimizes risks to human health and the environment. The future of 3-(4-Chlorophenoxy)-2-butanone oxime in agriculture or public health may involve its use not as a broad-spectrum pesticide, but as a specialized tool within an IPM framework. plantprotection.pl

Assuming the compound demonstrates semiochemical properties (e.g., as a repellent, attractant, or pheromone), its integration into IPM could include:

Monitoring and Mass Trapping: If the compound acts as an attractant for a specific pest, it could be used as a lure in traps to monitor pest populations. This allows for more precise timing of interventions. At higher densities, these traps could be used for mass trapping to directly reduce pest numbers. plantprotection.pl

Push-Pull Strategies: This sophisticated approach involves using a combination of repellents ("push") and attractants ("pull") to manipulate pest distribution. plantprotection.pl this compound could potentially serve as either the "push" component, driving pests away from the main crop, or the "pull" component, luring them towards traps or trap crops planted on the periphery. plantprotection.pl

Behavior Modification: Some semiochemicals can disrupt normal insect behavior, such as mating or oviposition. plantprotection.pl Research could explore whether sublethal exposure to the compound or its derivatives interferes with pest reproduction or feeding, providing a control method that is not immediately lethal but is effective over the long term.

Successful integration requires detailed knowledge of the compound's effects on target and non-target species, its environmental persistence, and its compatibility with other IPM tactics like biological control agents.

Advanced Mechanistic Investigations Utilizing Systems Biology Approaches

While initial studies may identify the primary molecular target of a bioactive compound, the full scope of its effects on an organism is often far more complex. Systems biology offers a powerful suite of tools to unravel these intricate interactions by studying the organism as a whole, integrated system. Future research on this compound will likely employ these approaches to gain a comprehensive understanding of its mechanism of action.

These investigations could include:

Transcriptomics (RNA-Seq): This technique analyzes the entire set of RNA transcripts in a cell or organism. By treating a target pest with the compound and sequencing its RNA, researchers can identify which genes are up- or down-regulated in response, revealing the cellular pathways that are affected.

Proteomics: This is the large-scale study of proteins. Using techniques like mass spectrometry, scientists can identify changes in protein expression and post-translational modifications after exposure to the compound. This can pinpoint the specific enzymes, receptors, or structural proteins that are directly or indirectly affected.

Metabolomics: This approach profiles the complete set of small-molecule metabolites within an organism. It can reveal how the compound alters metabolic pathways, such as energy production, nutrient utilization, or the synthesis of essential molecules, providing a functional readout of the physiological impact.

By integrating data from these "-omics" fields, researchers can construct detailed models of the compound's biological effects, leading to a more complete mechanistic understanding. This knowledge is invaluable for predicting potential resistance mechanisms, identifying biomarkers for exposure, and designing more effective and specific second-generation compounds.

Exploration of Novel Biologically Active Analogues

The chemical scaffold of this compound offers a versatile platform for the synthesis of novel analogues with potentially new or enhanced biological activities. The oxime functional group is a key feature in many biologically active molecules, and its presence suggests that a wide range of activities could be explored. nih.govresearchgate.net Research into analogues of other oximes, such as benzophenone (B1666685) oxime, has shown that small structural changes can lead to significant differences in biological effects, such as anti-inflammatory or enzyme inhibitory activity. researchgate.net

Future synthetic chemistry efforts could focus on:

Systematic Structural Modifications: A library of analogues could be created by systematically altering each part of the molecule: the chlorophenoxy ring (e.g., changing the position or nature of the halogen), the aliphatic backbone, and the oxime group itself (e.g., converting it to an ether or other derivatives).

Broad Biological Screening: These new analogues would be screened against a wide array of biological targets. While the parent compound might have a specific activity (e.g., pesticidal), analogues could exhibit entirely different properties, such as antifungal, antibacterial, antiviral, or even therapeutic activities in human cell lines, as has been demonstrated for other novel oxime derivatives. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies: By comparing the chemical structures of the various analogues with their measured biological activities, researchers can develop SAR models. nih.gov These models are crucial for understanding which molecular features are essential for a given effect and can guide the rational design of more potent and selective compounds. For example, studies on other complex oximes have shown that the presence and configuration of the oxime group, along with specific aromatic substitutions, are essential for high activity. nih.gov

This exploration could lead to the discovery of new lead compounds for applications in agriculture, materials science, or medicine.

Q & A

Q. How can structure-activity relationships (SARs) guide the design of more potent oxime derivatives?

  • Methodological Answer : Synthesize analogs with varied substituents (e.g., nitro, methoxy) on the phenoxy ring. Assess bioactivity via in vitro fungal growth inhibition (MIC assays) and in planta efficacy . Use 3D-QSAR models (CoMFA/CoMSIA) to correlate steric/electronic properties with activity. Prioritize derivatives with enhanced log P (1.5–3.0) for improved membrane permeability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.